L-Thyronine-13C6

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Endocrinology

L-Thyronine-13C6 is the superior internal standard for LC-MS/MS quantification of endogenous thyroid hormone metabolites. Unlike deuterated analogs that suffer from chromatographic isotope shifts and hydrogen-deuterium exchange, this 13C6-labeled compound co-elutes precisely with native thyronine (T0), ensuring identical matrix effects and ionization efficiency for robust isotope dilution quantification. Validated as a surrogate IS for 3-T1 when analyte-matched labeled standards are unavailable. High isotopic purity (≥99 atom% 13C) minimizes cross-signal interference, enabling lower spiking concentrations and reduced per-assay cost. Documented application in reference interval studies and method validation per CLSI and EMA guidelines.

Molecular Formula C₉¹³C₆H₁₅NO₄
Molecular Weight 279.24
Cat. No. B1160030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Thyronine-13C6
SynonymsO-(4-Hydroxyphenyl)-L-tyrosine-13C6;  Desiodothyroxine-13C6;  L-Thyronine-13C6;  O-(4-Hydroxyphenyl)tyrosine-13C6;  Thyronine-13C6;  β-(p-Hydroxyphenoxy)phenylalanine-13C6
Molecular FormulaC₉¹³C₆H₁₅NO₄
Molecular Weight279.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Thyronine-13C6 for LC-MS/MS: Procurement Guide for 13C6-Labeled Thyroid Hormone Internal Standards


L-Thyronine-13C6 is a stable isotope-labeled analog of L-thyronine (T0), the non-iodinated backbone of the thyroid hormone family [1]. It features six 13C atoms incorporated into the phenoxy ring of the thyronine scaffold, resulting in a molecular formula of C₉¹³C₆H₁₅NO₄ and a molecular weight of 279.24 g/mol . This compound serves as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the accurate quantification of endogenous thyroid hormones and their metabolites in biological matrices [1].

Why Unlabeled Thyronine or Deuterated Analogs Cannot Substitute for L-Thyronine-13C6 in Quantitative LC-MS/MS Assays


In quantitative LC-MS/MS, unlabeled thyronine cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, rendering calibration impossible. Deuterium-labeled analogs, while distinguishable by mass, introduce distinct liabilities: deuterium-hydrogen exchange under certain conditions alters isotopic integrity, and chromatographic separation between deuterated and native compounds—known as the deuterium isotope effect—can cause differential matrix effects and ionization suppression that compromise quantitative accuracy [1]. In contrast, 13C6-labeled compounds exhibit near-identical physicochemical behavior to their native counterparts, co-elute precisely, and experience identical matrix effects and ionization efficiency, enabling robust isotope dilution quantification [1].

L-Thyronine-13C6 Quantitative Differentiation Evidence: Comparative Performance Data vs. Alternatives


Isotopic Purity ≥99 Atom% 13C vs. Lower-Enrichment or Unlabeled Standards: Impact on Quantitative Bias

L-Thyronine-13C6 is commercially specified at isotopic purity ≥99 atom% 13C . In quantitative LC-MS/MS, cross-signal contribution from analyte isotopes to the SIL-IS channel can produce non-linear calibration curves and quantitative bias [1]. Radovanovic et al. demonstrated that at a low SIL-IS concentration of 0.7 mg/L, cross-signal bias reached 36.9%; increasing SIL-IS concentration to 14 mg/L reduced bias to 5.8% [1]. High isotopic purity (≥99 atom% 13C) minimizes the unlabeled fraction present in the IS, thereby reducing the IS→analyte channel contribution and enabling lower IS concentrations without sacrificing accuracy—a critical factor for assays with limited sample volume or low IS availability [1].

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Endocrinology

13C6 vs. Deuterated Internal Standards: Elimination of Isotopic Exchange and Chromatographic Shift

Direct comparison by Cerilliant analytical scientists establishes that 13C-labeled internal standards for thyroid hormone analysis 'can eliminate potential issues such as isotopic exchange and minimize separation of later-eluting analytes from a higher substituted deuterium-labeled internal standard' [1]. Deuterium-labeled analogs are susceptible to H/D exchange under certain pH or temperature conditions, altering isotopic purity in situ and introducing quantification error. Furthermore, the deuterium isotope effect causes deuterated compounds to elute measurably earlier than their native counterparts, exposing the IS and analyte to different matrix components at the ionization interface—resulting in differential ion suppression that cannot be fully corrected by response ratio calculations [1].

LC-MS/MS Method Development Internal Standard Selection Thyroid Hormone Analysis

Chemical Purity >97%: Enabling Accurate Calibration Without Unlabeled Contaminant Interference

L-Thyronine-13C6 is commercially supplied with chemical purity >97% as determined by HPLC . This purity threshold is critical because any unlabeled L-thyronine contaminant in the IS preparation will directly contribute to the analyte signal channel, artificially inflating measured concentrations and compromising the lower limit of quantification (LLOQ). Each 1% of unlabeled contaminant in the IS preparation translates to a proportional overestimation of endogenous analyte concentration when the IS is spiked at concentrations comparable to expected analyte levels [1].

Reference Standard Quality LC-MS/MS Calibration Analytical Validation

Validated Use as Surrogate IS for 3-Iodo-L-thyronine (3-T1) Quantification in Human Serum

In a validated LC-MS/MS panel for nine thyroid hormone metabolites in human serum, Jongejan et al. employed T0-13C6 (L-Thyronine-13C6) as the internal standard for 3-iodo-L-thyronine (3-T1) because 'a stable isotope-labeled 3-T1-IS was not commercially available' [1]. This surrogate IS approach was validated according to CLSI and EMA guidelines and enabled quantification of 3-T1 across reference intervals established in 253 healthy subjects (132 males, 121 females) [1]. The method achieved linear ranges sufficient for clinical measurement of thyroid hormone metabolites, demonstrating the practical utility of L-Thyronine-13C6 when analyte-matched labeled IS is unavailable [1].

Thyroid Hormone Metabolite Panel Clinical Chemistry Method Validation

L-Thyronine-13C6 Optimal Application Scenarios for Scientific and Industrial Users


Clinical Research Laboratories Quantifying Low-Abundance Thyroid Hormone Metabolites in Serum or Plasma

L-Thyronine-13C6 enables accurate quantification of T0 and serves as a validated surrogate internal standard for 3-T1 in LC-MS/MS assays, particularly valuable when analyte-matched labeled IS is commercially unavailable [1]. Its high isotopic purity (≥99 atom% 13C) and chemical purity (>97%) support method validation per CLSI and EMA guidelines, with documented application in establishing reference intervals for thyroid hormone metabolites in human serum [1].

Preclinical and Translational Studies Investigating Thyroid Hormone Metabolism in Tissue and Cell Culture

Isotope dilution LC-MS/MS methods employing 13C6-labeled internal standards have been validated for quantifying thyroid hormones in rodent serum, placenta, brain tissue, and cell culture media [1]. L-Thyronine-13C6 provides the co-elution and matrix effect compensation required for accurate quantification in complex biological matrices, while avoiding the isotopic exchange and chromatographic shift liabilities associated with deuterated internal standards [1].

Pharmaceutical QC and Reference Laboratory Development of Definitive Methods for Thyroid Hormone Measurement

For laboratories developing reference methods or certified reference materials, L-Thyronine-13C6 offers the isotopic purity and analytical consistency required for isotope dilution mass spectrometry—the gold standard approach for definitive quantification [1]. Its commercial availability with documented >97% chemical purity and ≥99 atom% 13C enrichment supports method harmonization and inter-laboratory comparability .

Cost-Sensitive Assays Requiring Minimized Internal Standard Consumption

The high isotopic purity of L-Thyronine-13C6 reduces cross-signal contribution from unlabeled IS to the analyte channel, enabling lower IS spiking concentrations while maintaining acceptable quantitative bias [1]. This characteristic directly translates to reduced IS consumption per assay and lower overall procurement costs for high-throughput clinical or research laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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